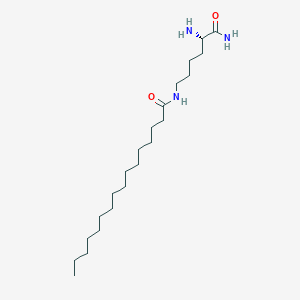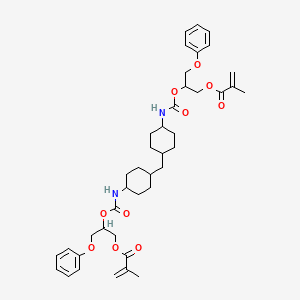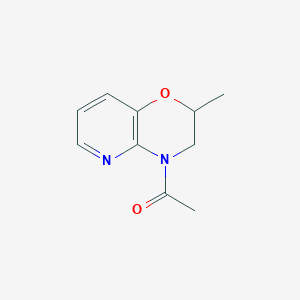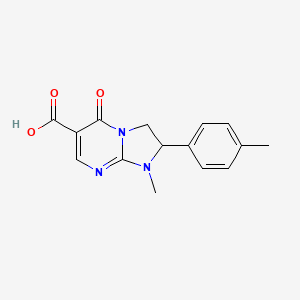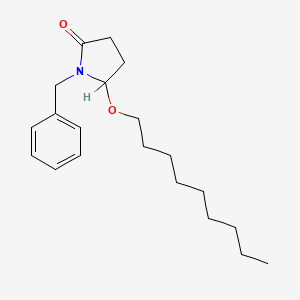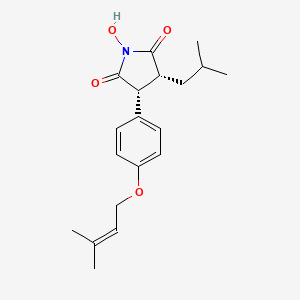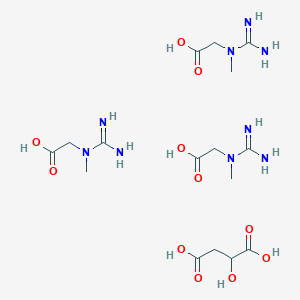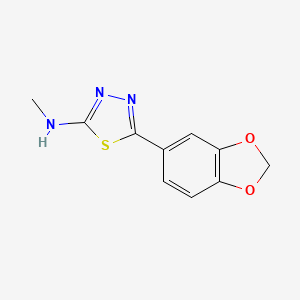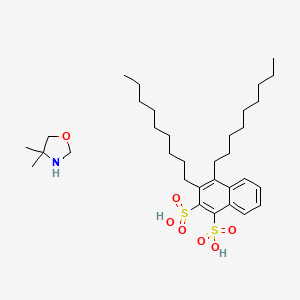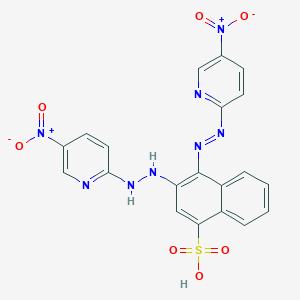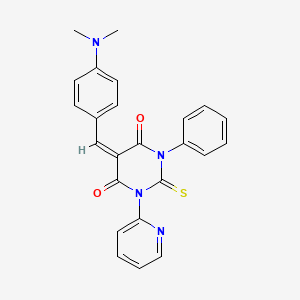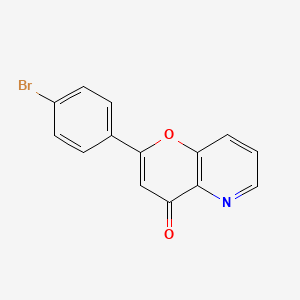
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two carbon-carbon, two carbon-nitrogen, and one carbon-oxygen) and two rings in a single step . The reaction conditions often include the use of a base such as ammonium acetate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar core structure but lacks the bromophenyl substituent.
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system but differ in their functional groups and substituents.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is unique due to its specific bromophenyl substituent, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
148190-18-5 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H |
Clave InChI |
AZIPNIYJHVHAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)

